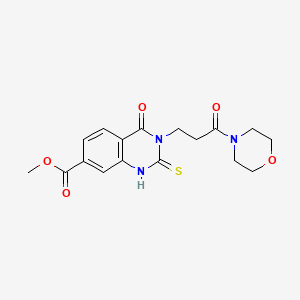
Methyl 3-(3-morpholino-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-morpholino-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 3-(3-morpholino-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (referred to as "the compound" hereafter) is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings on the biological activity of the compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with a thioxo group and a morpholino substituent. Its structural complexity contributes to its reactivity and interaction with biological systems. The presence of the morpholino group is particularly significant as it can enhance solubility and bioavailability.
Structural Formula
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the quinazoline core may modulate receptor activity, influencing various cellular signaling pathways.
Key Mechanisms
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation.
- Receptor Modulation : It acts on various receptors to influence signaling cascades related to inflammation and apoptosis.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including non-small cell lung carcinoma (A549) and other tumor types.
Case Study: Anticancer Activity
A study reported that derivatives of the compound showed IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells. The most potent derivative exhibited an IC50 comparable to standard chemotherapeutics like staurosporine .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses antibacterial and antifungal activities, making it a candidate for further exploration in treating infectious diseases.
Table 1: Antimicrobial Activity
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.004 | 0.008 |
| Escherichia coli | 0.01 | 0.02 |
| Candida albicans | 0.006 | 0.012 |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways. This property could be beneficial in treating chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy and safety profile. Modifications to the morpholino group or thioxo moiety may enhance biological activity or reduce side effects.
Notable SAR Findings
- Substituents on the quinazoline ring significantly alter potency against cancer cell lines.
- The presence of electron-withdrawing groups enhances enzyme binding affinity.
Propiedades
IUPAC Name |
methyl 3-(3-morpholin-4-yl-3-oxopropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-16(23)11-2-3-12-13(10-11)18-17(26)20(15(12)22)5-4-14(21)19-6-8-25-9-7-19/h2-3,10H,4-9H2,1H3,(H,18,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZAZPZMZRXRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














